Benzo(j)fluoranthene

Carcinogenesis PAH Tumor Initiation

Benzo(j)fluoranthene (BjF, CAS 205-82-3) is a non-alternant PAH with a distinct tumorigenic potency and AhR activation profile (TEF=4.0) that cannot be replicated by generic PAH mixes or isomer substitutes. This certified analytical standard is mandatory for accurate quantification under EU Directive 2004/107/CE and for forensic environmental source-apportionment studies. Using an authentic, isomerically pure BjF standard eliminates the experimental uncertainty and regulatory non-compliance risks associated with ill-defined alternatives, ensuring reliable calibration, method validation, and defensible toxic equivalency (TEQ) calculations.

Molecular Formula C20H12
Molecular Weight 252.3 g/mol
CAS No. 205-82-3
Cat. No. B125817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzo(j)fluoranthene
CAS205-82-3
Synonyms10,11-Benzofluoranthene;  7,8-Benzfluoranthene;  Benzo-12,13-fluoranthene;  Dibenzo[a,jk]fluorene
Molecular FormulaC20H12
Molecular Weight252.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC3=C2C4=CC=CC5=C4C3=CC=C5
InChIInChI=1S/C20H12/c1-2-8-15-13(5-1)11-12-17-16-9-3-6-14-7-4-10-18(19(14)16)20(15)17/h1-12H
InChIKeyKHNYNFUTFKJLDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility9.91e-09 M
Soluble in hydrogen sulfide on heating
Slightly soluble in ethanol and acetic acid.

Structure & Identifiers


Interactive Chemical Structure Model





Benzo(j)fluoranthene (CAS 205-82-3) as a Differentiated Polycyclic Aromatic Hydrocarbon (PAH) Reference Standard


Benzo(j)fluoranthene (BjF, CAS 205-82-3) is a non-alternant polycyclic aromatic hydrocarbon (PAH) consisting of four fused six-membered rings and one five-membered ring. It is a light yellow to grey solid with a molecular weight of 252.31 g/mol and a melting point of 163–165°C [1]. Unlike the more thoroughly characterized alternant PAHs, BjF exhibits a unique metabolic activation profile and a distinct tumorigenic potency in comparative bioassays [2]. Its differential regulatory classification—included on the EU list of priority PAHs for monitoring but not on the U.S. EPA's 16 priority pollutants list—further distinguishes it from its benzo[b]- and benzo[k]-fluoranthene isomers [3]. These characteristics underscore the importance of sourcing a well-characterized, high-purity analytical standard for precise environmental monitoring and mechanistic research.

Critical Procurement Considerations: Why Generic 'PAH Mix' Substitution of Benzo(j)fluoranthene Compromises Experimental Integrity


Substituting benzo(j)fluoranthene with a generic 'PAH mix' or a more common analog like benzo(b)fluoranthene introduces significant experimental uncertainty due to their divergent biological activities, chemical reactivities, and regulatory designations. BjF exhibits a distinct tumor-initiating potency and a unique AhR-mediated activity profile that are not well-correlated with its isomer counterparts [1]. Furthermore, its non-alternant structure confers specific chromatographic retention and spectroscopic properties, making accurate quantification in complex environmental matrices reliant on a pure, certified analytical standard . Using a poorly defined substitute can lead to inaccurate risk assessment data, flawed mechanistic conclusions in toxicology studies, and non-compliance with monitoring guidelines that specifically list BjF as a target analyte [2].

Quantitative Differentiation of Benzo(j)fluoranthene (CAS 205-82-3): A Comparator-Based Evidence Guide for Informed Procurement


Relative Tumor-Initiating Potency in Mouse Skin: Benzo(j)fluoranthene vs. Benzo(b)fluoranthene and Benzo(k)fluoranthene

In a direct head-to-head comparison of parent hydrocarbons, benzo(b)fluoranthene (B[b]F) was the most potent tumor initiator, exhibiting activity greater than that of benzo(j)fluoranthene (B[j]F) [1]. Benzo(k)fluoranthene (B[k]F) also showed tumor-initiating activity, contrasting with its lack of complete carcinogenic activity on mouse skin. This establishes a clear potency hierarchy among the benzofluoranthene isomers.

Carcinogenesis PAH Tumor Initiation Mouse Skin

Human Aryl Hydrocarbon Receptor (AhR) Agonism: Benzo(j)fluoranthene TEF Relative to Benzo[a]pyrene and Benzofluoranthene Isomers

The human AhR ligand activity was quantified using a yeast recombinant reporter gene assay. Benzo(j)fluoranthene (BjF) demonstrated a Toxic Equivalency Factor (TEF) of 4.0 relative to benzo[a]pyrene (BaP) (TEF = 1.0) [1]. In comparison, benzo[k]fluoranthene (BkF) had a TEF of 11, and benzo[b]fluoranthene (BbF) had a TEF of 1.4. This positions BjF as a significant AhR agonist with a potency intermediate among its structural analogs.

AhR Toxic Equivalency Factor PAH Reporter Gene Assay

Regulatory Inclusion: Benzo(j)fluoranthene as an EU Priority PAH but Not a US EPA Priority Pollutant

Benzo(j)fluoranthene is explicitly listed on the European Union's list of PAHs recommended for monitoring [1]. However, it is not among the 16 PAHs included by the U.S. EPA in its list of priority pollutants, which includes its isomers benzo(b)fluoranthene and benzo(k)fluoranthene [2]. This differential regulatory status creates a specific monitoring requirement for laboratories operating under EU directives, such as 2004/107/CE [3].

Regulatory Compliance Environmental Monitoring PAH Priority Pollutant

Analytical Standard Purity and Traceability: Certified Reference Material (CRM) Grade vs. Research Grade

For quantitative analytical work, a Certified Reference Material (CRM) of benzo(j)fluoranthene is available as a 2000 µg/mL solution in dichloromethane, produced and certified in accordance with ISO 17034 and ISO/IEC 17025 . This contrasts with research-grade solid standards, such as those with >98.0% purity by HPLC [1], which lack the same level of metrological traceability and certified uncertainty. The CRM format is specifically designed for calibration and method validation in GC and HPLC applications .

Analytical Chemistry CRM ISO 17034 Traceability

Comparative Tumorigenic Activity in Newborn Mice: Benzo(j)fluoranthene vs. Benzo(k)fluoranthene

In a newborn mouse assay, both benzo[b]fluoranthene and benzo[j]fluoranthene exhibited significant tumorigenic activity. In contrast, benzo[k]fluoranthene was not tumorigenic under the same assay conditions [1]. This provides a clear binary distinction in carcinogenic potential between BjF and BkF in this specific in vivo model.

Carcinogenesis PAH Newborn Mouse Assay

Benzo(j)fluoranthene (CAS 205-82-3): Evidence-Based Applications in Environmental Monitoring, Toxicology, and Analytical Chemistry


EU-Compliant Environmental Air and Water Monitoring Programs

Laboratories mandated to monitor PAHs under EU Directive 2004/107/CE must quantify benzo(j)fluoranthene as a specific target analyte [1]. A certified analytical standard of BjF is essential for accurate calibration, method validation (e.g., EPA Method 610 for aqueous effluents), and compliance reporting .

Mechanistic Toxicology Studies on AhR-Mediated Pathways

Researchers investigating the aryl hydrocarbon receptor (AhR) activation profile of complex PAH mixtures can use a pure BjF standard as a reference agonist. Its well-defined Toxic Equivalency Factor (TEF = 4.0 relative to BaP) allows for quantitative calculation of its contribution to overall AhR-mediated toxic equivalents (TEQs) in environmental samples or in vitro assays [2].

Comparative Carcinogenicity and Metabolic Activation Studies

Given the distinct tumor-initiating potency hierarchy among benzofluoranthene isomers (BbF > BjF > BkF in mouse skin), a high-purity BjF standard is required for head-to-head comparative studies investigating structure-activity relationships, DNA adduct formation, and metabolic activation pathways in both in vivo and in vitro models [3].

Forensic Geochemistry and Source Apportionment of PAH Pollution

The ratio of specific PAHs, including benzofluoranthene isomers, can serve as a fingerprint for different combustion sources (e.g., vehicle exhaust vs. coal tar). An authentic, isomerically pure BjF standard is crucial for developing and validating accurate GC-MS or HPLC-FLD methods used in these forensic environmental analyses .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for Benzo(j)fluoranthene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.